

# Spectroscopic Comparison: The Reduction of Acetophenone to 1-Phenylethanol

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## Compound of Interest

Compound Name: *tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride*

Cat. No.: B153377

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This guide provides a detailed spectroscopic comparison of the starting material, acetophenone, and the final product, 1-phenylethanol, from a chemical reduction reaction. The transformation of a ketone to a secondary alcohol is a fundamental reaction in organic synthesis, and the spectroscopic changes observed provide clear evidence of this functional group conversion. The supporting data and protocols are intended for researchers, scientists, and professionals in drug development to illustrate how spectroscopic techniques are used to verify reaction outcomes.

## Reaction Overview

The reaction involves the reduction of the carbonyl group (C=O) in acetophenone to a hydroxyl group (-OH) in 1-phenylethanol. This is typically achieved using a reducing agent such as sodium borohydride (NaBH<sub>4</sub>).

Starting Material: Acetophenone (a ketone) Product: 1-Phenylethanol (a secondary alcohol)

## Experimental Protocols

### Synthesis of 1-Phenylethanol via Acetophenone Reduction

This protocol is adapted from standard laboratory procedures for the sodium borohydride reduction of ketones.[\[1\]](#)

- Materials: Acetophenone, Sodium Borohydride ( $\text{NaBH}_4$ ), Ethanol (95%), 3M Hydrochloric Acid (HCl), Diethyl Ether, Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ ).
- Procedure:
  - In a round-bottom flask, dissolve 1.2 g of  $\text{NaBH}_4$  in 25 mL of 95% ethanol.
  - Cool the mixture in an ice bath.
  - Slowly add 12 mL of acetophenone to the solution dropwise, ensuring the temperature remains below 50°C.[\[1\]](#)
  - After the addition is complete, allow the mixture to stand at room temperature for 15 minutes.
  - Acidify the mixture by slowly adding 10 mL of 3M HCl to quench the excess  $\text{NaBH}_4$ .
  - Reduce the volume of the solution by boiling on a hot plate until two distinct layers form.
  - Cool the mixture to room temperature and transfer it to a separatory funnel.
  - Extract the aqueous layer with two portions of diethyl ether (20 mL, then 10 mL).[\[1\]](#)
  - Combine the organic (ether) extracts and dry them over anhydrous magnesium sulfate.
  - Decant the dried ether solution and remove the diethyl ether using a rotary evaporator to yield the crude 1-phenylethanol product.
  - Proceed with spectroscopic analysis.

## Spectroscopic Data Acquisition

The following are generalized procedures for obtaining the spectroscopic data presented in this guide.

- Infrared (IR) Spectroscopy:
  - Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

- Acquire a background spectrum.
- Place a small drop of the neat liquid sample (acetophenone or 1-phenylethanol) directly onto the ATR crystal.
- Acquire the sample spectrum. The data is typically collected over a range of 4000-600  $\text{cm}^{-1}$ .
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Prepare the NMR sample by dissolving approximately 10-20 mg of the compound in about 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a standard NMR tube.
  - Insert the sample into the NMR spectrometer.
  - Tune and lock the spectrometer onto the deuterium signal of the solvent.
  - Acquire the  $^1\text{H}$  NMR spectrum, followed by the  $^{13}\text{C}$  NMR spectrum using standard instrument parameters.[2]
- Mass Spectrometry (MS):
  - Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).
  - Introduce the sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
  - Ionize the sample using a method such as Electron Ionization (EI).
  - The mass analyzer separates the resulting ions based on their mass-to-charge ( $\text{m/z}$ ) ratio, and the detector records their relative abundance.[3]

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic features that differentiate acetophenone from 1-phenylethanol.

### Table 1: Infrared (IR) Spectroscopy Data

Functional Group	Acetophenone (Starting Material)	1-Phenylethanol (Product)	Interpretation of Change
O-H (Alcohol)	Absent	~3400-3300 cm <sup>-1</sup> (Broad)[4]	Appearance of a broad peak confirms the formation of the hydroxyl group.
C=O (Ketone)	~1685 cm <sup>-1</sup> (Strong, Sharp)[5][6]	Absent	Disappearance of the strong carbonyl peak indicates consumption of the starting material.
C-O (Alcohol)	Absent	~1100-1000 cm <sup>-1</sup> [4]	Appearance of this peak supports the presence of the C-O single bond in the alcohol.

**Table 2:  $^1\text{H}$  NMR Spectroscopy Data (Solvent:  $\text{CDCl}_3$ )**

Proton Environment	Acetophenone (Starting Material)	1-Phenylethanol (Product)	Interpretation of Change
-CH <sub>3</sub> (Methyl)	~2.6 ppm (singlet, 3H) [7]	~1.5 ppm (doublet, 3H)[4]	The upfield shift and splitting into a doublet indicate the methyl group is now adjacent to a single proton (- CH).
-CH (Methine)	Absent	~4.9 ppm (quartet, 1H)[4]	Appearance of a quartet confirms the reduction of the carbonyl to a methine group adjacent to a methyl group.
-OH (Hydroxyl)	Absent	~2.0 ppm (singlet, 1H, variable)[4]	Appearance of this singlet (which may exchange with D <sub>2</sub> O) confirms the presence of the alcohol proton.
Aromatic (C <sub>6</sub> H <sub>5</sub> )	~7.4-8.0 ppm (multiplet, 5H)[7]	~7.2-7.4 ppm (multiplet, 5H)[4]	A slight upfield shift is observed as the electron-withdrawing carbonyl group is replaced by the less withdrawing hydroxyl group.

**Table 3: <sup>13</sup>C NMR Spectroscopy Data (Solvent: CDCl<sub>3</sub>)**

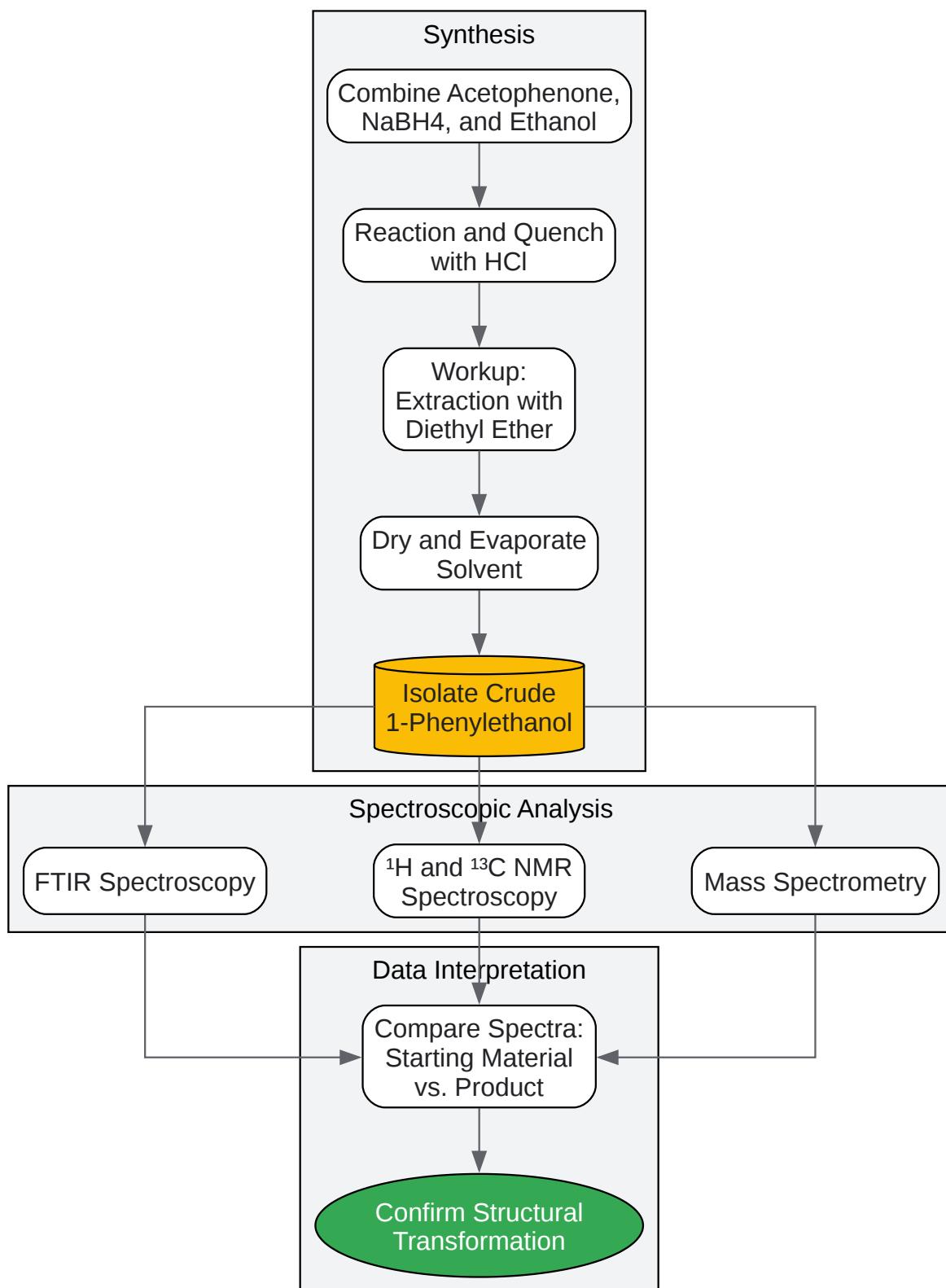
Carbon Environment	Acetophenone (Starting Material)	1-Phenylethanol (Product)	Interpretation of Change
C=O (Carbonyl)	~198 ppm[8]	Absent	Disappearance of the downfield carbonyl signal is the most definitive evidence of reaction completion.
-CHOH (Methine)	Absent	~70 ppm[4][9]	Appearance of this signal in the alcohol region confirms the formation of the new stereocenter.
-CH <sub>3</sub> (Methyl)	~26 ppm[8]	~25 ppm[4][9]	Minimal change in the methyl carbon chemical shift.
Aromatic (C <sub>6</sub> H <sub>5</sub> )	~128-137 ppm[8]	~125-146 ppm[4][9]	Minor shifts in the aromatic region reflect the change in the substituent group.

**Table 4: Mass Spectrometry Data (Electron Ionization)**

m/z Value	Acetophenone (Starting Material)	1-Phenylethanol (Product)	Interpretation of Change
Molecular Ion ( $M^+$ )	120[5]	122[10][11]	The molecular ion peak increases by 2 mass units, corresponding to the addition of two hydrogen atoms.
Key Fragment	105 ( $[M-15]^+$ , loss of $\cdot CH_3$ )[5]	107 ( $[M-15]^+$ , loss of $\cdot CH_3$ )[10][11]	This common fragment also shifts by 2 mass units, consistent with the product structure.
Key Fragment	77 ( $[C_6H_5]^+$ , phenyl cation)[5]	77 ( $[C_6H_5]^+$ , phenyl cation)	The phenyl cation fragment is common to both structures.

## Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experiment, from the initial chemical reaction to the final spectroscopic analysis and data interpretation.

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Caption: Workflow for synthesis and spectroscopic confirmation.

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